It has a good penetration of the blood-tissue barrier. It acts on nicotinic cholinoreceptors of the Peripheral and Central Nervous Systems, whatever the way of administering in vivo. On cat under anaesthesia, 1.5 mg/kg (i.v.) or 30 mg/kg (p.o.) block the activity of N-cholinoreceptors at the neuromuscular junction. 10-5 g/ml block the neuromuscular transmission on the rat diaphragm preparation. 0.5-2 mg/kg (i.v.) on cat under anaesthesia, cause hypotension due to the blockade of the transmission of nervous impulses in sympathetic and orthosympathetic ganglia.
It is a ganglion blocking agent as it is a nicotinic receptor antagonist at the neuromuscular junction.
It is also a potent medium-acting muscle relaxant and hypotensive belonging to the family of non depolarizing myorelaxant. It is an antagonist of Proserine, Galanthamine.C19-norditerpenoid alkaloid, purified from plants of the Aconitum genus, Ranunculacae
Lycaconitine perchlorate
CAS No.: 321938-55-0
VCID: VC0000112
Molecular Formula: C36H48N2O10.HClO4
Molecular Weight: 769.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
Lycaconitine perchlorate is a compound derived from lycaconitine, a potent alkaloid found in plants of the Aconitum family. It is synthesized by reacting lycaconitine with perchloric acid, enhancing its solubility and stability for various applications. This compound acts as a ganglion blocking agent and a nicotinic receptor antagonist at the neuromuscular junction, making it a potent medium-acting muscle relaxant . Mechanism of ActionLycaconitine perchlorate primarily acts by modulating neurotransmitter release and receptor activity, particularly affecting cholinergic and adrenergic pathways. It is a potent nicotinic receptor antagonist, which can influence synaptic transmission and potentially exhibit neuroprotective effects through modulation of calcium channels and other intracellular signaling pathways. Potential ApplicationsThis compound has potential applications in various scientific fields due to its pharmacological properties. Its ability to act as a ganglion blocking agent and muscle relaxant makes it a candidate for further research in neurology and anesthesiology. Synthesis and Chemical ReactionsThe synthesis of lycaconitine perchlorate involves extracting lycaconitine from plant sources and then reacting it with perchloric acid. This process enhances the compound's solubility and stability. Lycaconitine perchlorate can participate in various chemical reactions due to its functional groups, typically studied under controlled laboratory conditions. |
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CAS No. | 321938-55-0 |
Product Name | Lycaconitine perchlorate |
Molecular Formula | C36H48N2O10.HClO4 |
Molecular Weight | 769.23 g/mol |
IUPAC Name | [(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid |
Standard InChI | InChI=1S/C36H48N2O10.ClHO4/c1-6-37-17-33(18-48-31(41)19-9-7-8-10-22(19)38-25(39)11-12-26(38)40)14-13-24(45-3)35-21-15-20-23(44-2)16-34(42,27(21)28(20)46-4)36(43,32(35)37)30(47-5)29(33)35;2-1(3,4)5/h7-10,20-21,23-24,27-30,32,42-43H,6,11-18H2,1-5H3;(H,2,3,4,5)/t20-,21-,23+,24+,27-,28+,29-,30+,32?,33+,34-,35+,36-;/m1./s1 |
SMILES | CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O.OCl(=O)(=O)=O |
Appearance | Melting Point:184-186 °C (ethanol; forming foam)Softens at 170°C.Cream-white crystal |
Reference | - Pelletier et al., J. Am. Chem. Soc.(1981) 103:6536-6538- Shamma et al., J. Nat. Prod. (1979). 42:615-623- Djahangirov, /About the pharmacology of the alkaloid Lycaconitine./ Problems of Pharmacology and Pharmacy, Tashkent (1976) (Russian). 4: 21-22 |
PubChem Compound | 51346125 |
Last Modified | Feb 18 2024 |
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